![molecular formula C15H13N3O2 B5653684 5-(1-benzyl-1H-pyrazol-4-yl)-2-furamide](/img/structure/B5653684.png)
5-(1-benzyl-1H-pyrazol-4-yl)-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves several steps, including the formation of the pyrazole ring, introduction of the furamide group, and various functionalization reactions. For example, compounds similar to 5-(1-Benzyl-1H-pyrazol-4-yl)-2-furamide are synthesized through reactions involving elemental analysis, FT-IR, NMR, MS, UV–visible spectra, and single crystal X-ray diffraction studies to confirm the structure (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using X-ray crystallography, revealing crucial information about their crystal system, space group, and conformation. The molecular geometry and electronic structures are optimized and calculated using methods like DFT/B3LYP, providing insights into the structural parameters, atomic charges, and molecular electrostatic potential on the molecular surface (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including ring opening and closure reactions, functionalization, and condensation, to yield novel compounds with diverse properties. These reactions are pivotal in exploring the chemical versatility and reactivity of such compounds, contributing to their potential utility in medicinal chemistry and other applications (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, including the thermal decomposition, are studied using techniques like thermogravimetric analysis. The crystallization behavior, melting points, and stability under various conditions are analyzed to understand the compound's suitability for different applications (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with various reagents, are crucial for understanding the compound's behavior in chemical reactions. Studies on the compound's nonlinear optical properties, based on polarizability and hyperpolarizability values, provide insights into its potential applications in materials science (Halim & Ibrahim, 2022).
properties
IUPAC Name |
5-(1-benzylpyrazol-4-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-15(19)14-7-6-13(20-14)12-8-17-18(10-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYBUGNTCUHWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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